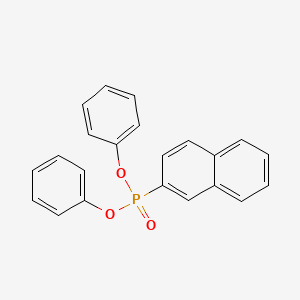
Diphenyl naphthalen-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl naphthalen-2-ylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a naphthalene ring and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl naphthalen-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ylphosphonic dichloride with phenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of chlorine atoms by phenoxy groups.
Another method involves the use of diaryliodonium salts and phosphites under visible-light illumination, which provides a variety of aryl phosphonates . This method is advantageous due to its tolerance of various functionalities and its application in the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Additionally, microwave irradiation can be employed to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl naphthalen-2-ylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl naphthalen-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism by which diphenyl naphthalen-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl phosphonate
- Naphthalen-2-ylphosphonate
- Phenyl naphthalen-2-ylphosphonate
Uniqueness
Diphenyl naphthalen-2-ylphosphonate is unique due to the presence of both naphthalene and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives compared to simpler phosphonates .
Properties
CAS No. |
61676-52-6 |
|---|---|
Molecular Formula |
C22H17O3P |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-diphenoxyphosphorylnaphthalene |
InChI |
InChI=1S/C22H17O3P/c23-26(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H |
InChI Key |
KBFDBQOWYKOOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















